Ethyl 3-[ethyl(methyl)amino]butanoate
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Overview
Description
Ethyl 3-[ethyl(methyl)amino]butanoate is an organic compound with the molecular formula C9H19NO2. It is an ester, which is a class of compounds known for their pleasant odors and widespread occurrence in nature. Esters are commonly used in perfumes and flavoring agents due to their aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[ethyl(methyl)amino]butanoate can be synthesized through the esterification reaction of 3-[ethyl(methyl)amino]butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[ethyl(methyl)amino]butanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: 3-[ethyl(methyl)amino]butanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[ethyl(methyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[ethyl(methyl)amino]butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-[ethyl(methyl)amino]butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of perfumes and flavoring agents.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used in the food industry as a flavoring agent.
Uniqueness
This compound is unique due to its specific structure, which includes an amino group. This structural feature may impart distinct chemical and biological properties compared to other esters .
Properties
IUPAC Name |
ethyl 3-[ethyl(methyl)amino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-10(4)8(3)7-9(11)12-6-2/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBXCNHHVREQJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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